N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features an adamantane moiety, a methoxyphenyl group, and a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivativeThe final step involves the formation of the benzenesulfonamido group through a sulfonation reaction under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conformationally restricted peptidomimetics.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity and selectivity. The methoxyphenyl and benzenesulfonamido groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-1-YL)-4-METHYL-BENZAMIDE: Similar structure but lacks the methoxy and sulfonamido groups.
N-(ADAMANTAN-1-YL)-4-(AMINOMETHYL)BENZAMIDE: Contains an aminomethyl group instead of the methoxyphenyl and benzenesulfonamido groups.
N-(ADAMANTAN-1-YL)ACETAMIDE: A simpler structure with only the adamantane and acetamide groups.
Uniqueness
N-(ADAMANTAN-1-YL)-2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-22-9-7-21(8-10-22)27(32(29,30)23-5-3-2-4-6-23)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGXBWFJBQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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